

The Discovery and Development of Tetroxoprim: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Tetroxoprim*

Cat. No.: *B1221704*

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Introduction

Tetroxoprim is a synthetic antibacterial agent belonging to the diaminopyrimidine class of drugs. As a derivative of trimethoprim, it functions as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This inhibition disrupts the production of essential precursors for DNA and RNA synthesis, leading to a bacteriostatic effect. **Tetroxoprim** is most commonly used in combination with the sulfonamide, sulfadiazine, a formulation known as co-tetroxazine. This combination provides a synergistic antibacterial effect by sequentially blocking two steps in the bacterial folate synthesis pathway. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of **Tetroxoprim**.

Discovery and Synthesis

Tetroxoprim was first described in the late 1970s by W. Liebenow and J. Prikryl. Their work on 2,4-diamino-5-benzylpyrimidines led to the synthesis of this novel compound. The initial synthesis of **Tetroxoprim** is detailed in French patent FR 2221147 and U.S. Patent 3,992,379. While the full, detailed synthesis protocol from the original patents is not readily available in public documents, the general approach for creating 2,4-diamino-5-benzylpyrimidines involves the condensation of a guanidine derivative with a suitably substituted benzyl-containing three-carbon component.

Mechanism of Action

Tetroxoprim's antibacterial activity stems from its high affinity and selective inhibition of bacterial dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of thymidine, purines, and certain amino acids. By competitively binding to the active site of bacterial DHFR, **Tetroxoprim** blocks the production of THF, thereby halting DNA and RNA synthesis and inhibiting bacterial growth.

The combination with sulfadiazine

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